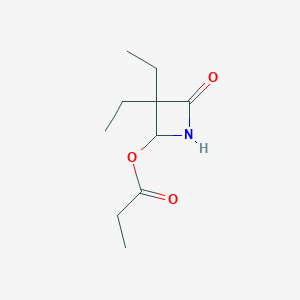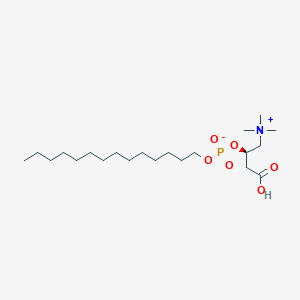![molecular formula C7H5BrClN3 B178490 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 18112-31-7](/img/structure/B178490.png)
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Übersicht
Beschreibung
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that is part of the pyridazine analogs, which are known for their significant pharmaceutical importance. These compounds are often explored for their potential in medicinal chemistry due to their diverse biological activities and structural uniqueness.
Synthesis Analysis
The synthesis of related pyridazine compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound similar to 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions with lutidine and TBTU in cold conditions, and finally heating with chloroamine T in the presence of ethanol .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound mentioned above crystallized in the monoclinic crystal system with the space group P21/c . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
Chemical reactions involving 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine and its analogs can be quite diverse. For instance, the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at high temperatures leads to C-6 aminated products. This method is noted for its cost-effectiveness and high yields, and it tolerates a wide range of amine functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Intermolecular interactions, such as hydrogen bonds and halogen interactions, can influence the crystalline packing and stability of the compounds. Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the molecular packing in the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Application in Antituberculosis Agents
- Summary of the Application : Imidazopyridine, a fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Specifically, certain imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Methods of Application or Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . For instance, substituents at C2 and C6 positions of the imidazo[1,2-a]pyridine ring have been explored .
- Results or Outcomes : One compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
Application in Microwave-Assisted Synthesis
- Summary of the Application : Imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .
- Methods of Application or Experimental Procedures : A mixture of 2-aminopyridine and α-bromoketone is placed in a microwave synthesizer . The vial is subjected to microwave irradiation programmed at 65 °C, 120 W, and 1 bar pressure . After 15–20 minutes of irradiation, the mixture is cooled to room temperature .
- Results or Outcomes : The method results in the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields .
Application in Drug Development
- Summary of the Application : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Importantly, some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .
- Methods of Application or Experimental Procedures : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
- Results or Outcomes : The development of these drugs has led to significant advancements in the treatment of various conditions. For example, Zolpidem is used for the short-term treatment of insomnia, Alpidem was an anxiolytic drug from the imidazopyridine family, Saripidem is a sedative and anxiolytic drug in the imidazopyridine family, and Olprinone is a drug used to treat heart failure .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSNTKCDGCCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547407 | |
| Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
CAS RN |
18112-31-7 | |
| Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














